

Application Notes and Protocols for Intraperitoneal Injection of GM-90257 in Mice

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Compound of Interest

Compound Name: GM-90257

Cat. No.: B10812853

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These application notes provide a comprehensive overview and detailed protocol for the intraperitoneal (i.p.) administration of **GM-90257** in mice, a potent microtubule acetylation inhibitor with demonstrated anti-cancer activity, particularly against triple-negative breast cancer.[1][2]

Introduction

GM-90257 is a small molecule inhibitor that targets microtubule acetylation by directly binding to α -tubulin.[1][3] This interaction competitively inhibits the binding of α -tubulin acetyltransferase 1 (α TAT1) to the K40 residue of α -tubulin, thereby preventing its acetylation.[1][3] The inhibition of microtubule acetylation by **GM-90257** disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Mechanistically, **GM-90257** induces apoptosis through the activation of the JNK/AP-1 signaling pathway, which results in the downregulation of the anti-apoptotic protein Bcl-2 and activation of PARP.[1][2][4][5] In vivo studies have shown that **GM-90257** significantly reduces tumor growth and metastasis in breast cancer xenograft models.[1][3][4]

Quantitative Data Summary

| Parameter | Value | Animal Model | Source |
|----------------------|---|--|---|
| Dosage | 25 mg/kg | Female NOD/SCID mice (8-12 weeks old) | [1] [3] |
| Vehicle | DMSO | Female NOD/SCID mice (8-12 weeks old) | [1] [3] |
| Administration Route | Intraperitoneal (i.p.) Injection | Female NOD/SCID mice (8-12 weeks old) | [1] [3] |
| Frequency | Every 2 days | Female NOD/SCID mice (8-12 weeks old) | [3] |
| Treatment Duration | 15 days | Female NOD/SCID mice (8-12 weeks old) | [1] [3] |
| Observed Effects | Significant reduction in tumor growth, volume, and weight. Decreased expression of acetyl- α -tubulin and Ki67 in tumor tissues. | Breast cancer xenograft model in NOD/SCID mice | [1] [3] |

Experimental Protocols

Materials:

- **GM-90257**
- Dimethyl sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS)
- Female NOD/SCID mice (8-12 weeks old)
- Insulin syringes (or similar, with 30-gauge needles)
- Sterile surgical drapes

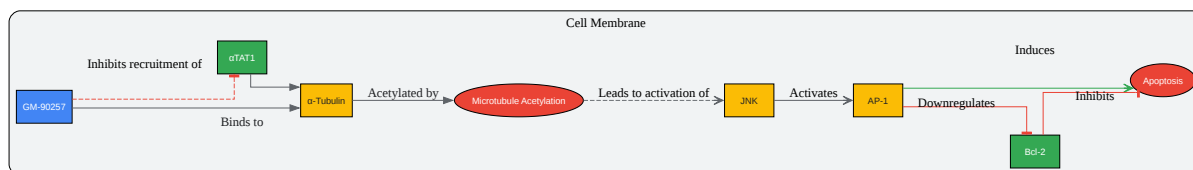
- Heating pad
- Animal balance
- Calipers for tumor measurement

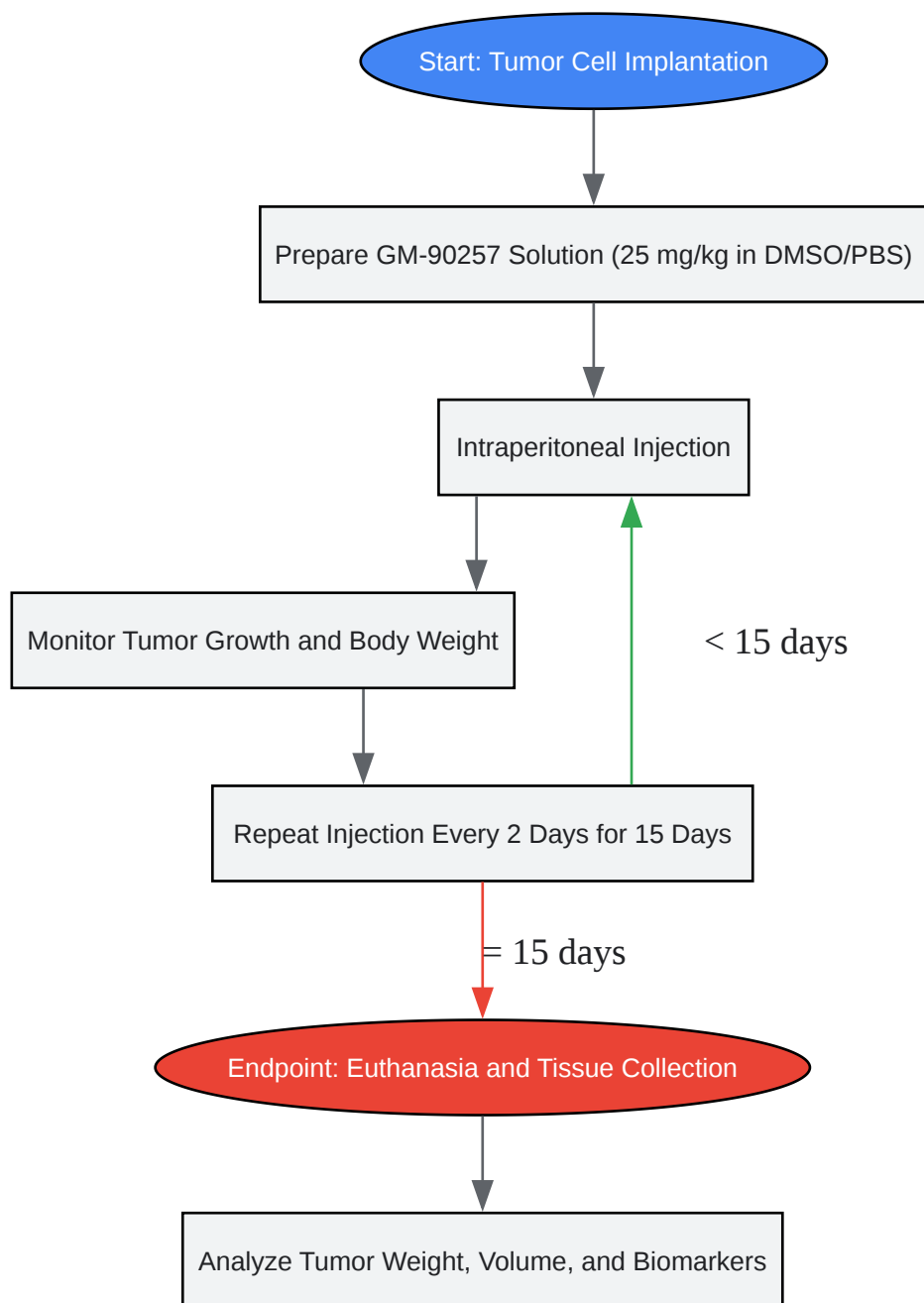
Protocol for Intraperitoneal Injection of **GM-90257** in a Breast Cancer Xenograft Model:

- Animal Acclimatization and Tumor Cell Implantation:
 - Acclimatize female NOD/SCID mice for at least one week before the experiment.
 - Inject MDA-MB-231 triple-negative breast cancer cells into the mammary fat pads of the mice.
 - Monitor the mice regularly for tumor growth.
- Preparation of **GM-90257** Solution:
 - Prepare a stock solution of **GM-90257** in DMSO.
 - On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentration for a 25 mg/kg dosage. The final injection volume should be appropriate for the mouse's weight (typically 100-200 μ L).
 - The control group should receive an equivalent volume of the DMSO vehicle diluted in PBS.
- Intraperitoneal Injection Procedure:
 - Begin treatment when the tumor volume reaches approximately 100 mm³.
 - Weigh each mouse to calculate the precise volume of the **GM-90257** solution to be administered.
 - Gently restrain the mouse by scruffing the neck to expose the abdomen.
 - Tilt the mouse slightly with its head downwards.

- Insert a 30-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
- Slowly inject the calculated volume of the **GM-90257** solution or vehicle control into the peritoneal cavity.
- Carefully withdraw the needle.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- Treatment Schedule and Monitoring:
 - Administer the intraperitoneal injections every two days for a total of 15 days.[3]
 - Monitor the body weight of the mice throughout the experiment to assess toxicity.
 - Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Endpoint and Tissue Collection:
 - At the end of the 15-day treatment period, euthanize the mice.
 - Excise the tumors and measure their final weight and volume.
 - Tumor tissues can be fixed in formalin for immunohistochemical analysis of acetyl- α -tubulin and Ki67 expression or snap-frozen for other molecular analyses.

Visualizations





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